molecular formula C21H24ClN3O6S B2680982 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 874805-00-2

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2680982
CAS No.: 874805-00-2
M. Wt: 481.95
InChI Key: CGBKGLPIYJIXDN-UHFFFAOYSA-N
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Description

N1-((3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a structurally complex oxalamide derivative featuring a sulfonyloxazolidine core and a 2-methoxyphenethyl side chain. Oxalamides are known for their diverse pharmacological activities, including antiviral, antimicrobial, and enzyme inhibitory effects . The sulfonyl group in the oxazolidine moiety may enhance metabolic stability and binding affinity, while the 2-methoxyphenethyl substituent could influence lipophilicity and target interactions .

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBKGLPIYJIXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₂₃ClN₄O₅S
  • Molecular Weight : 418.9 g/mol
  • CAS Number : 874804-48-5

The structural features include an oxazolidine ring, a sulfonyl group, and a methoxyphenethyl moiety, which contribute to its biological activity. The presence of the 4-chlorophenyl group is particularly significant as it may enhance the compound's interaction with biological targets.

Antibacterial Activity

Research has shown that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. In studies evaluating related sulfonamide derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains . Given the structural similarities, it is plausible that this compound may also display significant antibacterial properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Compounds containing the oxazolidine and sulfonamide functionalities have been linked to strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where reducing acetylcholine breakdown can enhance cognitive function.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : Docking studies indicate that the compound may interact favorably with amino acid residues in target proteins, influencing their function .
  • Enzyme Interaction : The sulfonamide group is known for its ability to mimic p-amino benzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth .
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly blocking the G2/M phase in cancer cell lines, suggesting potential antitumor activity .

Research Findings and Case Studies

A variety of studies have evaluated the biological activity of related compounds:

StudyFindings
Study 1Evaluated antibacterial and enzyme inhibitory activities; moderate to strong antibacterial effects noted.
Study 2Investigated cytocidal effects on tumor cell lines; identified G2/M phase block in cell cycle.
Study 3Provided structural analysis and potential applications in medicinal chemistry.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Preliminary studies indicate that N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide may possess antimicrobial properties. Its structure suggests potential interactions with bacterial cell walls or metabolic pathways, which could inhibit bacterial growth.

Antitumor Activity

Research has shown that this compound may inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings related to its antitumor efficacy:

Cell Line IC50 (µM) Mechanism of Action
MCF75.0Cell cycle arrest at G2/M phase
HT-293.5Inhibition of cell proliferation

Case Study 1: Antitumor Efficacy
In a study evaluating the antiproliferative effects of various oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines, indicating strong potential as an anticancer agent.

Neuropharmacological Effects

The compound's structural characteristics suggest it may interact with neurotransmitter systems, potentially providing antidepressant effects. While specific data on receptor affinity are still under investigation, preliminary results indicate that it could modulate serotonin receptors effectively.

Case Study 2: Neuropharmacological Assessment
A related study focused on similar compounds revealed that derivatives with oxazolidin structures could influence neurotransmitter activity. This suggests potential for further exploration in neuropharmacology.

Future Directions in Research

Further studies are essential to elucidate the pharmacological profile and mechanisms of action of this compound. Suggested areas for future research include:

  • In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Pharmacological and Physicochemical Properties

  • Antiviral Activity : Derivatives in and target HIV entry inhibition. For example, compound 13 () showed moderate antiviral activity (IC50 ~1 μM) attributed to its thiazole-acetylpiperidine substituents, which likely enhance CD4-binding site interactions . The target compound’s sulfonyloxazolidine group may improve protease resistance compared to simpler analogs.
  • Enzyme Inhibition : Compound 70 () and analogs in act as cytochrome P450 4F11-activated inhibitors of stearoyl-CoA desaturase (SCD). The 2-methoxyphenethyl group in these compounds facilitates membrane penetration, while halogenated aryl groups (e.g., 4-chlorophenyl) enhance target binding .
  • Solubility and Stability: The sulfonyl group in the target compound may increase aqueous solubility compared to non-sulfonated analogs (e.g., GMC-3 in ). However, steric bulk from the oxazolidine ring could reduce metabolic clearance rates .

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